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molecular formula C9H9ClO3 B1334580 5-Chloro-2,3-dimethoxybenzaldehyde CAS No. 86232-28-2

5-Chloro-2,3-dimethoxybenzaldehyde

Cat. No. B1334580
M. Wt: 200.62 g/mol
InChI Key: FIRVUYUWCDJOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08604021B2

Procedure details

A mixture of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (275 g, 1.47 mol) and DMF were stirred as potassium carbonate (411 g, 2.97 mol) was added over 5 minutes. The mixture temperature rose from 22 to 29° C. over 10 minutes. Dimethylsulfate (283 g, 2.24 mol) was added over 15 minutes causing a temperature rise from 28 to 47° C. The mixture was then heated with a heating mantle to 61° C. over 15 minutes and stirred at 61° C. for 1.5 hours; the reaction was complete by TLC. The reaction mixture was cooled to 22° C., transferred to a 22-L flask and diluted with water (8.2 L) over 5 minutes; the temperature rose to 38° C. The light yellow mixture was filtered and the flask and filter cake rinsed with 1.5 L water. The solid was dried under vacuum for 15 hour at 50° C. The material contained inorganic salts and was suspended in water (3 L) for 1.5 hours. After filtration and a 500 mL water rinse, the filter cake was dried under by suction and overnight at 65° C. under vacuum. Yield: 305 g (100% yield, 99.1% purity).
Quantity
275 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
411 g
Type
reactant
Reaction Step Two
Quantity
283 g
Type
reactant
Reaction Step Three
Name
Quantity
8.2 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[C:5]([OH:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH3:13]N(C=O)C.C(=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>O>[Cl:1][C:2]1[CH:3]=[C:4]([O:11][CH3:12])[C:5]([O:10][CH3:13])=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
275 g
Type
reactant
Smiles
ClC=1C=C(C(=C(C=O)C1)O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
411 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
283 g
Type
reactant
Smiles
COS(=O)(=O)OC
Step Four
Name
Quantity
8.2 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
61 °C
Stirring
Type
CUSTOM
Details
stirred at 61° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
from 28 to 47° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 22° C.
CUSTOM
Type
CUSTOM
Details
transferred to a 22-L flask
CUSTOM
Type
CUSTOM
Details
rose to 38° C
FILTRATION
Type
FILTRATION
Details
The light yellow mixture was filtered
FILTRATION
Type
FILTRATION
Details
the flask and filter cake
WASH
Type
WASH
Details
rinsed with 1.5 L water
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum for 15 hour at 50° C
Duration
15 h
WAIT
Type
WAIT
Details
was suspended in water (3 L) for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
a 500 mL water rinse
CUSTOM
Type
CUSTOM
Details
the filter cake was dried under by suction and overnight at 65° C. under vacuum
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC=1C=C(C(=C(C=O)C1)OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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